molecular formula C16H23NO.HCl B000935 Tolperisone hydrochloride CAS No. 3644-61-9

Tolperisone hydrochloride

Katalognummer B000935
CAS-Nummer: 3644-61-9
Molekulargewicht: 281.82 g/mol
InChI-Schlüssel: ZBUVYROEHQQAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolperisone hydrochloride is a muscle relaxant that has been extensively used in clinical practice for the treatment of pathologically high skeletal muscle tone (spasticity) and related pains. Its interaction with human serum albumin (HSA) has been studied to understand its efficacy and mechanism of action. Studies indicate that Tolperisone binds with HSA in a competitive manner, affecting the conformation and activity of HSA, which is essential for its biological activity in vivo (Rabbani et al., 2018).

Synthesis Analysis

The synthesis of Tolperisone and its metabolites has been described in several studies. For example, the synthesis and resolution of a Tolperisone metabolite have been detailed, demonstrating the processes involved in its chemical production and analysis (Bálint et al., 2000).

Molecular Structure Analysis

The molecular structure of Tolperisone hydrochloride has been elucidated using 1D and 2D NMR techniques. This detailed structure analysis has provided insights into its stereochemistry and chemical shifts, which are crucial for understanding its pharmacological activity (Huang Jian-she, 2005).

Chemical Reactions and Properties

Tolperisone undergoes various chemical reactions, including hydroxylation and carbonyl reduction, mediated by cytochrome P450 (CYP) enzymes. These metabolic pathways are significant for its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety profile (Dalmadi et al., 2003).

Physical Properties Analysis

Although specific studies directly addressing the physical properties of Tolperisone hydrochloride were not identified in this search, the interaction studies with HSA and molecular structure elucidation indirectly contribute to understanding its physical characteristics, such as solubility and stability.

Chemical Properties Analysis

The chemical properties of Tolperisone, including its enantiomeric separation and the investigation of its complex formation with cyclodextrins, highlight its chemical stability and potential for inclusion complex formation, which may affect its solubility and delivery mechanisms (Antal et al., 1996).

Wissenschaftliche Forschungsanwendungen

1. Formulation Development

  • Application Summary: Tolperisone hydrochloride has been used in the development of film-coated tablets and sustained release bilayer tablets. These formulations are designed for oral administration, which is the most preferred route due to various advantages including ease of ingestion, avoidance of pain, versatility, and patient compliance .
  • Methods of Application: The tablets were prepared using wet granulation and compression techniques. Pre-formulation studies were performed to assess the physicochemical properties of Tolperisone hydrochloride. The prepared tablets were subjected to various physicochemical evaluations such as weight variation, thickness, hardness, friability, drug content, disintegration time, and in-vitro release studies .
  • Results or Outcomes: The formulated Tolperisone hydrochloride film-coated tablets were found to be acceptable with regard to their physical and chemical properties. The tablets showed uniformity in weight, thickness, and drug content. The friability values of the tablets were within the acceptable limits. The disintegration time of the tablets was found to be within the specified limits. In vitro release studies showed that the formulation exhibited sustained release of the drug substance .

2. Sustainable Removal from Waters

  • Application Summary: Tolperisone hydrochloride has been studied for its removal from waters by application of photocatalysis, nanotechnology, and chemometrics. This is part of efforts to address environmental pollution by harmful pollutants such as pharmaceuticals .
  • Methods of Application: The efficiency of photocatalytic degradation of Tolperisone hydrochloride was examined using TiO2 and ZnO as photocatalysts .
  • Results or Outcomes: The complete degradation of Tolperisone hydrochloride can be reached after 60.83 min of UV irradiation using TiO2 as a photocatalyst .

3. HPLC Method Development

  • Application Summary: Tolperisone hydrochloride has been used in the development of a sensitive, stability-indicating HPLC method for the quantitative estimation of Tolperisone-related impurities in both bulk drugs and pharmaceutical dosage forms .
  • Methods of Application: Effective chromatographic separation was achieved on a C18 stationary phase with a simple mobile phase combination delivered in a simple gradient program, and quantitation was by ultraviolet detection at 254 nm .
  • Results or Outcomes: The method was found to be linear, precise, and accurate for the quantitative estimation of Tolperisone hydrochloride and can be used for commercial purposes .

4. Muscle Relaxant

  • Application Summary: Tolperisone is a centrally acting skeletal muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases . It has been in clinical use since the 1960s .
  • Methods of Application: Tolperisone is administered orally or parenterally . It acts at the reticular formation in the brainstem by blocking voltage-gated sodium and calcium channels .
  • Results or Outcomes: Tolperisone helps in reducing muscle contraction, thereby relieving the stiffness .

5. Pain Relief

  • Application Summary: Tolperisone has been studied for its efficacy in pain relief, particularly in subjects with pain due to acute back muscle spasm .
  • Methods of Application: In a double-blind, randomized, placebo-controlled study, tolperisone was administered to subjects with back pain due to acute muscle spasm .
  • Results or Outcomes: The study showed significant reduction in pain as measured by the numeric rating scale .

6. Spasticity Treatment

  • Application Summary: Tolperisone is used in the treatment of pathologically increased tone of the skeletal muscle caused by neurological diseases and of spastic paralysis and other encephalopathies manifested with muscular dystonia .
  • Methods of Application: Tolperisone is administered orally or parenterally . It acts in the brain and spinal cord to reduce the nerve impulses that make the muscles contract and become rigid .
  • Results or Outcomes: Tolperisone helps in reducing muscle contraction, thereby relieving the stiffness .

7. Neuroprotection

  • Application Summary: Tolperisone has been studied for its potential neuroprotective effects. It is believed to block sodium and calcium channels, which may help in reducing neuronal damage .
  • Methods of Application: The neuroprotective effects of Tolperisone are studied using various in vitro and in vivo models of neurological disorders .
  • Results or Outcomes: While the exact outcomes vary depending on the specific model used, some studies suggest that Tolperisone may have potential benefits in neuroprotection .

8. Peripheral Neuropathies

  • Application Summary: Tolperisone has been used in the management of painful peripheral neuropathies. These are conditions characterized by abnormal nerve function outside the central nervous system, often resulting in pain .
  • Methods of Application: Tolperisone is administered orally or parenterally for this application .
  • Results or Outcomes: Patients with peripheral neuropathies have reported relief from pain after the administration of Tolperisone .

9. Post-Stroke Spasticity

  • Application Summary: Tolperisone is used in the treatment of post-stroke spasticity. This condition is characterized by muscle stiffness and involuntary muscle contractions in patients who have suffered a stroke .
  • Methods of Application: Tolperisone is administered orally for this application .
  • Results or Outcomes: Patients with post-stroke spasticity have reported a reduction in muscle stiffness and involuntary muscle contractions after the administration of Tolperisone .

Safety And Hazards

Tolperisone hydrochloride can cause skin irritation, serious eye irritation, and can be harmful if swallowed . It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment .

Zukünftige Richtungen

The European Medicines Agency recommends restricting the use of tolperisone for any indication other than post-stroke spasticity in adults . Injectable tolperisone should no longer be used . Patients currently using tolperisone for any other indication or using injectable tolperisone should speak to their doctor at their next routine appointment so they can switch to an appropriate alternative treatment .

Eigenschaften

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045868
Record name Tolperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolperisone hydrochloride

CAS RN

3644-61-9, 70312-00-4
Record name Tolperisone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolperisone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolperisone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPERISONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75 kg piperidine hydrochloride and 105 kg 4-methylpropiophenone are heated to 90° C. with 180 kg of 1,3-dioxolane and 12 kg of hydrochloric acid under a nitrogen atmosphere for 7 to 20 hours. With addition of 500 kg of ethyl acetate and 440 kg MTBE at a temperature in the range of (40-80° C.), a suspension of the product is produced. After that the solid is separated from the liquid as a damp product and then dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals are isolated.
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
105 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
reactant
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
440 kg
Type
solvent
Reaction Step Two
Quantity
500 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid. The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane, and the stirrer is switched on in the reaction flask. The reaction mixture is purged once with argon and stirred at 100-105° C. bath temperature (83-86° C. interior temperature). The white precipitate dissolves after approximately 15-16 hours. After 18-20 hours the thin layer chromatogram shows no more piperidine. After 24 hours the heating is switched off and the oil bath is removed and while still warm, and under vigorous stirring to the clear reaction solution, there is added 800 ml ethyl acetate and then the solution is cooled to ambient temperature and then further treated with 400 ml methyl tert-butylether (MTBE). The resulting precipitate is agitated at α to 10° C. for an additional 2 hours, and then filtered off over a glass filter (Po-3) and washed afterwards twice with 200 ml MTBE each time. The substance is dried in the vacuum drying oven at 75-80° C. and 20-40 mbar for 16 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolperisone hydrochloride
Reactant of Route 2
Reactant of Route 2
Tolperisone hydrochloride
Reactant of Route 3
Reactant of Route 3
Tolperisone hydrochloride
Reactant of Route 4
Reactant of Route 4
Tolperisone hydrochloride
Reactant of Route 5
Reactant of Route 5
Tolperisone hydrochloride
Reactant of Route 6
Tolperisone hydrochloride

Citations

For This Compound
811
Citations
HG Pratzel, RG Alken, S Ramm - Pain, 1996 - Elsevier
… significant differences in favor of tolperisone hydrochloride. Best results were seen in … between tolperisone hydrochloride and placebo. As a conclusion tolperisone hydrochloride …
Number of citations: 196 www.sciencedirect.com
G Rabbani, EJ Lee, K Ahmad, MH Baig… - Molecular …, 2018 - ACS Publications
Tolperisone hydrochloride (TH) has muscle relaxant activity and has been widely used for several years in clinical practice to treat pathologically high skeletal muscle tone (spasticity) …
Number of citations: 189 pubs.acs.org
D Sahu, S Verma, RD Dubey - Research Journal of …, 2011 - indianjournals.com
… Tolperisone hydrochloride is a centrally acting muscle relaxant that has used for … a competitive sustained release tablets of Tolperisone Hydrochloride which releases the drug in a …
Number of citations: 2 www.indianjournals.com
IC Nimila, P Balan, N Chiranjeevi, VU Maheswari… - J Pharm res, 2011 - Citeseer
… and validated for the determination of tolperisone hydrochloride in bulk and its dosage form. … The LOD and LOQ of tolperisone hydrochloride were found to be 0.031µg/ml and 0.096µg/…
Number of citations: 24 citeseerx.ist.psu.edu
MJ Patel, R Badmanaban, CN Patel - Pharmaceutical Methods, 2011 - Elsevier
A reversed-phase liquid chromatographic (RP-HPLC) method was developed for the simultaneous determination of tolperisone hydrochloride (TOLP) and etodolac (ETD) in a combined …
Number of citations: 18 www.sciencedirect.com
N Sae-Lee, N Sae-Lee - Thai Pharmaceutical and Health Science Journal, 2006 - Citeseer
… was used to determine tolperisone hydrochloride at the … percent remaining of tolperisone hydrochloride solutions stored at … was found in tolperisone hydrochloride solution stored at 50 …
Number of citations: 6 citeseerx.ist.psu.edu
J Dulin, L Kovacs, S Ramm, F Horvath… - …, 1998 - thieme-connect.com
… 50mg or 150 rng tolperisone hydrochloride or placebo tid for a … potentials of tolperisone hydrochloride and placebo was con… trials demonstrating that tolperisone hydrochloride, though …
Number of citations: 143 www.thieme-connect.com
UK Chhalotiya, KK Bhatt, DA Shah, DC Nagda… - World, 2013 - academia.edu
… a good linear relationship for tolperisone hydrochloride over a concentration range of 50 - … for tolperisone hydrochloride was found to be 7.57 and 10ng/spot. Tolperisone hydrochloride …
Number of citations: 7 www.academia.edu
S Liawruangrath, B Liawruangrath - Journal of pharmaceutical and …, 1999 - Elsevier
… Tolperisone hydrochloride is used as a muscle relaxant. At … for the assay of tolperisone hydrochloride. This paper describes … of tolperisone hydrochloride in pharmaceutical preparations. …
Number of citations: 44 www.sciencedirect.com
N Sae-Lee, N Sae-Lee - Journal of Pharmaceutical Sciences, 2005 - Citeseer
… of the drug, tolperisone hydrochloride powder was stored at 32… nm was used to determine tolperisone hydrochloride at the … , stability of tolperisone hydrochloride powder was 90 – 110%. …
Number of citations: 5 citeseerx.ist.psu.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.